N-(3-(1H-imidazol-1-yl)propyl)methacrylamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a methacrylamide group. This compound is of interest due to its unique chemical structure, which combines the properties of imidazole and methacrylamide, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide typically involves the reaction of 1-(3-aminopropyl)imidazole with methacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide group can participate in radical polymerization reactions to form polymers.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Nucleophilic Substitution: Reagents like alkyl halides can be used in the presence of a base.
Coordination Chemistry: Metal salts such as copper(II) sulfate can be used to form coordination complexes.
Major Products
Polymers: Poly(this compound) with various applications in materials science.
Substituted Imidazoles: Products with modified imidazole rings.
Metal Complexes:
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of bioactive materials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity, biocompatibility, and chemical resistance.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets through hydrogen bonding and coordination with metal ions. The methacrylamide group allows for polymerization, leading to the formation of materials with specific properties. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-(3-(1H-imidazol-1-yl)propyl)methacrylamide.
N-(3-(Dimethylamino)propyl)methacrylamide: Another methacrylamide derivative with different substituents on the propyl chain.
N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide: A compound with a similar imidazole-propyl structure but different functional groups.
Uniqueness
This compound is unique due to the combination of the imidazole ring and methacrylamide group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in polymer science, coordination chemistry, and materials science, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H15N3O/c1-9(2)10(14)12-4-3-6-13-7-5-11-8-13/h5,7-8H,1,3-4,6H2,2H3,(H,12,14) |
InChI Key |
FKLGQFNINNOSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCN1C=CN=C1 |
Origin of Product |
United States |
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